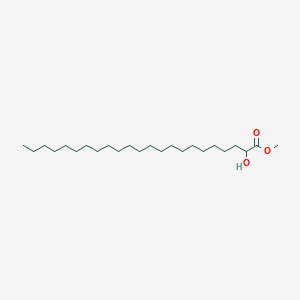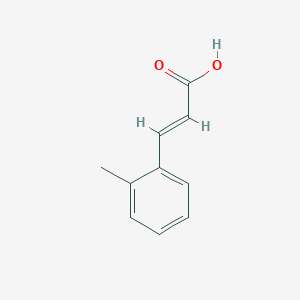
1-(5-Bromoselenophen-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromoselenophen-2-yl)ethanone is a chemical compound with the molecular formula C6H5BrOSe It is a derivative of selenophene, a five-membered aromatic heterocycle containing selenium
Méthodes De Préparation
The synthesis of 1-(5-Bromoselenophen-2-yl)ethanone typically involves the bromination of selenophene followed by acylation. One common method includes the following steps:
Bromination: Selenophene is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Acylation: The brominated selenophene is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Analyse Des Réactions Chimiques
1-(5-Bromoselenophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromoselenophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where selenium-containing compounds have shown promise.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-(5-Bromoselenophen-2-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, selenium-containing compounds are known to exhibit antioxidant properties, which may contribute to their biological activities.
Comparaison Avec Des Composés Similaires
1-(5-Bromoselenophen-2-yl)ethanone can be compared with other similar compounds, such as:
Selenophene: The parent compound, which lacks the bromine and acetyl groups.
Thiophene Derivatives: Compounds where sulfur replaces selenium in the heterocycle, such as 1-(5-Bromothiophen-2-yl)ethanone.
Furan Derivatives: Compounds where oxygen replaces selenium, such as 1-(5-Bromofuran-2-yl)ethanone.
The uniqueness of this compound lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Propriétés
IUPAC Name |
1-(5-bromoselenophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOSe/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYWFUMGSPVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C([Se]1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392540 |
Source


|
| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31432-41-4 |
Source


|
| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)






![4-methyl-N-[(E)-thiophen-2-ylmethylideneamino]benzenesulfonamide](/img/structure/B186526.png)




